
(R)-5-(Chloromethyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-(Chloromethyl)pyrrolidin-2-one is a chiral compound with the molecular formula C5H8ClNO. It is a derivative of pyrrolidin-2-one, featuring a chloromethyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-5-(Chloromethyl)pyrrolidin-2-one typically involves the chlorination of ®-pyrrolidin-2-one. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
(R)−Pyrrolidin-2-one+SOCl2→(R)−5−(Chloromethyl)pyrrolidin-2-one+HCl+SO2
Industrial Production Methods: In an industrial setting, the production of ®-5-(Chloromethyl)pyrrolidin-2-one may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .
Types of Reactions:
Substitution Reactions: The chloromethyl group in ®-5-(Chloromethyl)pyrrolidin-2-one can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the carbonyl group in ®-5-(Chloromethyl)pyrrolidin-2-one can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of substituted pyrrolidin-2-one derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
®-5-(Chloromethyl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-5-(Chloromethyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, influencing cellular processes and physiological responses .
Comparison with Similar Compounds
(S)-5-(Chloromethyl)pyrrolidin-2-one: The enantiomer of ®-5-(Chloromethyl)pyrrolidin-2-one, differing in the spatial arrangement of atoms.
5-(Chloromethyl)-1-methylpyrrolidin-2-one: A methylated derivative with similar reactivity but different steric properties.
6-(Chloromethyl)piperidin-2-one: A structurally related compound with a six-membered ring instead of a five-membered ring.
Uniqueness: ®-5-(Chloromethyl)pyrrolidin-2-one is unique due to its chiral nature, which can lead to enantioselective interactions in biological systems. This property makes it valuable in the synthesis of enantiomerically pure pharmaceuticals and in studies of chiral recognition processes .
Q & A
Q. Basic: What are the recommended safety protocols for handling (R)-5-(Chloromethyl)pyrrolidin-2-one in laboratory settings?
Answer:
- Engineering Controls : Use fume hoods (BS-approved or well-ventilated areas) to minimize inhalation exposure .
- Personal Protective Equipment (PPE) : Wear NIOSH/EN 166-compliant safety glasses, EN374-certified gloves, and lab coats. Respiratory protection may be required for aerosolized handling .
- First Aid : In case of skin contact, wash immediately with water. For inhalation, move to fresh air and seek medical attention. Toxicity data are limited, so assume acute hazards and consult safety data sheets (SDS) .
Q. Basic: What synthetic routes are commonly employed to prepare this compound?
Answer:
- Multi-Step Synthesis : Start with pyroglutamic acid derivatives (e.g., reduction to alcohols followed by chloromethylation using agents like tosyl chloride or SOCl₂ ).
- Intermediate Isolation : Purify intermediates (e.g., 5-(tosyloxymethyl)pyrrolidin-2-one) via column chromatography to avoid side reactions .
- Chiral Resolution : Use enantioselective catalysts or chiral stationary phases to isolate the (R)-enantiomer, as racemization may occur during synthesis .
Q. Advanced: How can researchers ensure enantiomeric purity of this compound during synthesis?
Answer:
- Chiral Chromatography : Employ HPLC with chiral columns (e.g., amylose-based) to monitor enantiomeric excess (ee) ≥98% .
- Asymmetric Catalysis : Use palladium or ruthenium catalysts with chiral ligands to stereoselectively introduce the chloromethyl group .
- Circular Dichroism (CD) : Validate optical activity post-synthesis to confirm retention of the (R)-configuration .
Q. Advanced: What methodologies are effective for resolving contradictions in spectroscopic data during characterization?
Answer:
- Multi-Technique Cross-Validation : Combine NMR (¹H/¹³C), XRPD (X-ray powder diffraction), and high-resolution mass spectrometry (HRMS) to resolve ambiguities. For example, XRPD can confirm crystalline phase purity when NMR signals overlap .
- Computational Modeling : Compare experimental IR or NMR spectra with density functional theory (DFT)-predicted spectra to assign disputed peaks .
Q. Basic: How is this compound characterized structurally?
Answer:
- NMR Analysis : ¹H NMR (δ 3.5–4.2 ppm for pyrrolidinone protons; δ 4.5–4.8 ppm for chloromethyl group) .
- XRPD : Key peaks at 2θ = 12.5°, 18.3°, and 24.7° confirm crystalline structure .
- Elemental Analysis : Verify C, H, N, and Cl content (±0.3% theoretical) .
Q. Advanced: What strategies mitigate decomposition of this compound under storage conditions?
Answer:
- Temperature Control : Store at –20°C in amber vials to prevent thermal/photo degradation .
- Inert Atmosphere : Use argon or nitrogen to minimize hydrolysis of the chloromethyl group .
- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) to establish shelf life .
Q. Advanced: How is this compound applied in designing bioactive compounds?
Answer:
- Pharmacophore Integration : The chloromethyl group serves as a leaving group for nucleophilic substitution in prodrugs (e.g., antiviral agents) .
- Radiolabeling : Substitute chlorine with ¹⁸F via halogen exchange for PET tracers, as demonstrated in cannabinoid receptor imaging agents .
- SAR Studies : Modify the pyrrolidinone ring to optimize binding affinity to target enzymes (e.g., kinase inhibitors) .
Q. Basic: What solvents and reaction conditions optimize yield in chloromethylation reactions?
Answer:
Parameter | Optimal Condition | Reference |
---|---|---|
Solvent | Dry DMF or THF | |
Temperature | 0–50°C | |
Catalyst | K₂CO₃ or Et₃N | |
Reaction Time | 2–24 hours |
Q. Advanced: How can researchers address low yields in stereoselective syntheses?
Answer:
- Byproduct Analysis : Identify racemization pathways via LC-MS and adjust reaction pH/temperature .
- Catalyst Screening : Test chiral auxiliaries (e.g., Evans oxazolidinones) to improve enantioselectivity .
- Microwave Assistance : Reduce reaction times to minimize side reactions (e.g., 30 minutes at 100°C) .
Q. Basic: What analytical techniques confirm the absence of toxic impurities?
Answer:
Properties
IUPAC Name |
(5R)-5-(chloromethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO/c6-3-4-1-2-5(8)7-4/h4H,1-3H2,(H,7,8)/t4-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUZYLPIDORLKM-SCSAIBSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@H]1CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.